molecular formula C16H22N3NaO4S B094837 Dibupyrone CAS No. 1046-17-9

Dibupyrone

Cat. No.: B094837
CAS No.: 1046-17-9
M. Wt: 375.4 g/mol
InChI Key: CGTMEHPODKVIII-UHFFFAOYSA-M
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Description

Dibupyron, also known as metamizole or dipyrone, is a non-opioid analgesic and antipyretic compound. It is widely recognized for its effectiveness in relieving pain, reducing fever, and providing spasmolytic activity. Despite its therapeutic benefits, dibupyron has faced regulatory scrutiny due to concerns over potential adverse effects, such as agranulocytosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibupyron is synthesized through a multi-step process involving the reaction of 4-methylaminoantipyrine with formaldehyde and sodium sulfite. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, dibupyron is produced using large-scale reactors where the reactants are mixed under precise conditions to optimize yield and purity. The process involves continuous monitoring and adjustments to maintain the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Dibupyron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dibupyron has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibupyron involves its active metabolites, specifically arachidonoyl-4-methylaminoantipyrine and arachidonoyl-4-aminoantipyrine. These metabolites inhibit the synthesis of prostaglandins, which are involved in the mediation of pain and fever. The inhibition of prostaglandin synthesis leads to the analgesic and antipyretic effects of dibupyron .

Comparison with Similar Compounds

Uniqueness of Dibupyron: Dibupyron is unique in its ability to provide spasmolytic activity in addition to its analgesic and antipyretic effects. This makes it particularly useful in managing pain associated with muscle spasms and colic .

Properties

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-methylpropyl)amino]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S.Na/c1-12(2)10-18(11-24(21,22)23)15-13(3)17(4)19(16(15)20)14-8-6-5-7-9-14;/h5-9,12H,10-11H2,1-4H3,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTMEHPODKVIII-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC(C)C)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883147
Record name Dibupyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046-17-9
Record name Dibupyrone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001046179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibupyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBUPYRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T99M8X4T54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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